4-(Bromomethyl)-2-fluoro-3-methylpyridine
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Overview
Description
4-(Bromomethyl)-2-fluoro-3-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This specific compound is characterized by the presence of a bromomethyl group at the 4-position, a fluorine atom at the 2-position, and a methyl group at the 3-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-fluoro-3-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-fluoro-3-methylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-fluoro-3-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-fluoro-3-methylpyridine.
Scientific Research Applications
4-(Bromomethyl)-2-fluoro-3-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-fluoro-3-methylpyridine involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The fluorine atom enhances the compound’s stability and lipophilicity, improving its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: (Bromomethyl)benzene, used as a reagent in organic synthesis.
4-Bromobenzaldehyde: Used in the synthesis of various organic compounds.
4-Bromoaniline: Employed in the production of dyes and pharmaceuticals.
Uniqueness
4-(Bromomethyl)-2-fluoro-3-methylpyridine is unique due to the presence of both a bromomethyl and a fluorine substituent on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H7BrFN |
---|---|
Molecular Weight |
204.04 g/mol |
IUPAC Name |
4-(bromomethyl)-2-fluoro-3-methylpyridine |
InChI |
InChI=1S/C7H7BrFN/c1-5-6(4-8)2-3-10-7(5)9/h2-3H,4H2,1H3 |
InChI Key |
IIFNTFMJXLWSTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1F)CBr |
Origin of Product |
United States |
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